
3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, also known as IQ-1S, is a synthetic compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound has shown promising results in various studies and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves the inhibition of NF-κB activation. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. This compound inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the inhibition of NF-κB activation. This results in the suppression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. This compound has also been found to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, this compound has been shown to protect neurons from oxidative stress-induced damage, suggesting its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide in lab experiments is its ability to inhibit NF-κB activation, which is involved in many biological processes. This makes this compound a useful tool for studying the role of NF-κB in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the role of this compound in the regulation of immune responses and inflammation warrants further investigation.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various studies. Its ability to inhibit NF-κB activation makes it a useful tool for studying the role of NF-κB in various cellular processes. This compound has a wide range of potential therapeutic applications, including anti-inflammatory, antitumor, and neuroprotective effects. Further research is needed to fully understand the potential of this compound and its analogs in the treatment of various diseases.
Méthodes De Synthèse
The synthesis method of 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves the reaction of 3-indolylacetic acid with 2-chloro-4-(4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butyric acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with thionyl chloride and triethylamine to obtain this compound.
Applications De Recherche Scientifique
3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves the condensation of 3-(1H-indol-3-yl)propanoic acid with 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid, followed by the addition of a propanamide group to the resulting product.", "Starting Materials": [ "3-(1H-indol-3-yl)propanoic acid", "4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "triethylamine", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: To a solution of 3-(1H-indol-3-yl)propanoic acid (1.0 equiv) in N,N-dimethylformamide (DMF), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv). Stir the reaction mixture at room temperature for 2 hours to form the activated ester intermediate.", "Step 2: To the activated ester intermediate, add 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid (1.0 equiv) and triethylamine (1.5 equiv). Stir the reaction mixture at room temperature for 24 hours to form the desired product.", "Step 3: To the reaction mixture, add acetic anhydride (2.0 equiv) and stir for 1 hour to acetylate any remaining amine groups.", "Step 4: Quench the reaction by adding a saturated solution of sodium bicarbonate in water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate. Purify the product by column chromatography to obtain the final compound." ] } | |
Numéro CAS |
422275-74-9 |
Formule moléculaire |
C19H16N4O2S |
Poids moléculaire |
364.42 |
Nom IUPAC |
3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H16N4O2S/c24-17(10-9-12-11-20-15-7-3-1-5-13(12)15)22-23-18(25)14-6-2-4-8-16(14)21-19(23)26/h1-8,11,20H,9-10H2,(H,21,26)(H,22,24) |
Clé InChI |
BLIDEKIMTFPWPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN3C(=O)C4=CC=CC=C4NC3=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



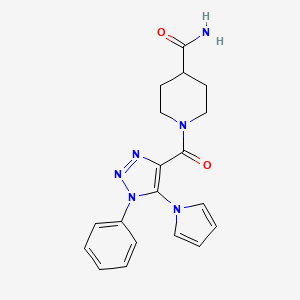
![4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2848428.png)

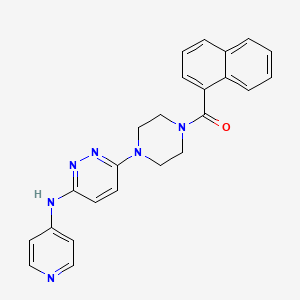
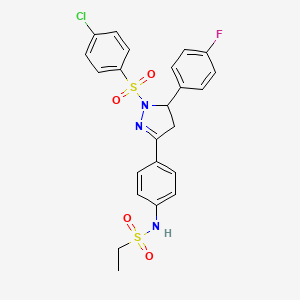
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2848433.png)
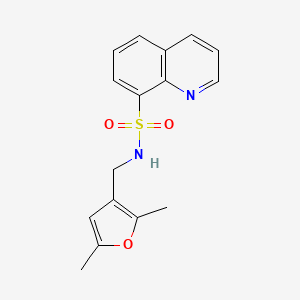
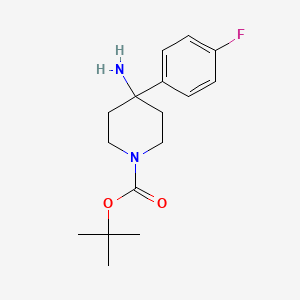
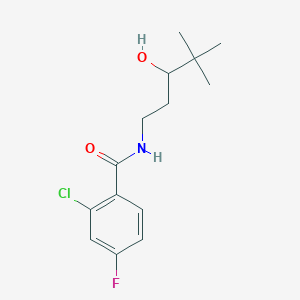

![3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2848441.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2848444.png)
![3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2848446.png)
![Tert-butyl 3-[[4-(prop-2-enoylamino)benzoyl]oxymethyl]pyrrolidine-1-carboxylate](/img/structure/B2848448.png)